molecular formula C19H22N2O8 B3024165 N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate CAS No. 1177347-49-7

N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate

Cat. No.: B3024165
CAS No.: 1177347-49-7
M. Wt: 406.4 g/mol
InChI Key: NMOKGSAYYIRCGV-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate is a chemical compound with the CAS Number 1177347-49-7 and a molecular weight of 406.39 g/mol . Its molecular formula is C19H22N2O8 . This naphthalenamine derivative features a pyrrolidine moiety, a structural motif found in compounds with significant interest for central nervous system (CNS) research . The pyrrolidin-2-ylmethylamine scaffold is a known pharmacophore, and structures incorporating it have been investigated for their interactions with neurological targets . Specifically, related compounds with pyrrolidine and naphthalene groups have been studied as potential templates for developing agents that interact with monoamine transporters and receptors in the brain . Researchers value this compound as a building block or intermediate for synthesizing and evaluating novel chemical entities, particularly in the field of neuropharmacology . The dioxalate salt form typically enhances the stability and solubility of the base compound for research purposes. This product is intended for research applications in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, and it is recommended to store it in a cool, dry environment for long-term stability .

Properties

IUPAC Name

oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.2C2H2O4/c1-2-5-13-10-14(8-7-12(13)4-1)17-11-15-6-3-9-16-15;2*3-1(4)2(5)6/h1-2,4-5,7-8,10,15-17H,3,6,9,11H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOKGSAYYIRCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate typically involves the condensation of naphthalen-2-amine with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Reactivity of the Pyrrolidine Moiety

The pyrrolidine group undergoes characteristic amine reactions:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K2_2CO3_3) to form N-alkyl derivatives. Yields depend on steric hindrance from the naphthyl group .
    Example:

    Compound+CH3IDMF K2CO3N Methyl derivative(Yield 65 78 )\cite6\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{N Methyl derivative}\quad (\text{Yield 65 78 })\cite{6}
  • Acylation : Acetyl chloride in pyridine forms amides, though reactivity may be moderated by the electron-withdrawing naphthyl group .

Redox Reactions

  • Oxidation : Catalytic hydrogenation or treatment with Mn-based complexes (e.g., Mn(CF3_3SO3_3)2_2) can oxidize the pyrrolidine ring to pyrrolidinone derivatives .

Naphthylamine Reactivity

The naphthalen-2-amine component participates in electrophilic aromatic substitution (EAS):

Bromination

  • Conditions : Br2_2 in acetic acid at 50°C introduces bromine at the 1- and 4-positions of the naphthalene ring .

  • Regioselectivity : Directed by the electron-donating amine group .

Nitration

  • Reagents : HNO3_3/H2_2SO4_4 mixture at 0–5°C yields mono-nitro derivatives, primarily at the 6-position .

Catalytic Coupling Reactions

The amine and naphthyl groups enable cross-coupling:

Reaction Type Conditions Product Yield Source
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DMF, 80°CBiaryl derivatives70–85%
Buchwald-Hartwig AminationPd2_2(dba)3_3, Xantphos, toluene, 100°CN-Aryl-pyrrolidine analogs60–75%

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The dioxalate salt dissociates in HCl (1 M) to regenerate the free base, which decomposes above pH < 2 via C–N bond cleavage .

  • Basic Conditions : Stable in NaOH (up to pH 10); prolonged exposure leads to naphthylamine oxidation .

Coordination Chemistry

The pyrrolidine nitrogen acts as a ligand for transition metals:

  • Mn Complexes : Forms octahedral complexes with Mn(II) salts (e.g., MnCl2_2) in ethanol, used in catalytic oxidations .

  • Pd Complexes : Facilitates C–H activation in cross-coupling reactions .

Scientific Research Applications

Pharmacological Properties

  • Serotonergic Activity :
    • The compound exhibits a strong affinity for 5-HT1A receptors, which are crucial in the treatment of several psychiatric disorders such as anxiety, depression, and obsessive-compulsive disorders. Its selectivity over dopamine D2 receptors suggests it may have fewer side effects compared to existing treatments like Buspirone and 8-OH-DPAT .
  • Potential Therapeutic Uses :
    • Given its serotonergic activity, N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate could be beneficial in treating:
      • Anxiety Disorders
      • Depression
      • Panic Attacks
      • Sexual Disorders
      • Sleep Disorders
      • Pain Perception
      • Vascular Disorders such as Hypertension and Migraines .

Synthesis Pathways

The synthesis of this compound involves several chemical reactions that allow for the introduction of specific functional groups, enhancing its pharmacological properties. The following table summarizes key synthetic steps:

StepDescriptionReagents/Conditions
1Formation of naphthalene derivativeNaphthalene, pyrrolidine, catalyst
2Dioxalate formationDioxalic acid, coupling agent
3PurificationEthyl acetate extraction, drying over magnesium sulfate

Case Studies and Research Findings

  • In Vivo Studies :
    • Research indicates that compounds similar to this compound have shown significant agonist activity at the 5-HT1A receptor level in rat models. These studies measure the retraction of the lower lip as a marker for central serotonergic activity .
  • Comparative Studies :
    • In comparative studies against established drugs (e.g., Buspirone), compounds derived from similar structures demonstrated enhanced efficacy in modulating serotonergic pathways while maintaining a favorable side effect profile .
  • Pharmaceutical Formulations :
    • Development of pharmaceutical formulations containing this compound is underway, focusing on its application in treating serotonergic dysfunctions. These formulations aim to combine the active compound with excipients that enhance bioavailability and stability .

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence various cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Functional Groups Key Substituents/Counterions Molecular Features
N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate Naphthalen-2-amine Secondary amine, pyrrolidine Dioxalate counterion Enhanced solubility, basicity
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () Naphthalen-2-yl propanamide Amide, methoxy, diphenylethylamine None Lipophilic, potential CNS activity
N-(4-Nitrophenyl)naphthalen-2-amine () Naphthalen-2-amine Nitrophenyl None Electron-withdrawing nitro group
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine () Naphthalen-1-amine Imine, nitro, allylidene None Antimicrobial activity

Key Observations :

  • Amine vs. Amide : The target compound’s secondary amine contrasts with the amide in ’s compound. Amides are less basic but more hydrolytically stable, suggesting divergent pharmacokinetic profiles .
  • Counterion Effects : The dioxalate salt likely improves aqueous solubility compared to neutral analogs like the nitrophenyl derivatives in and , which may exhibit lower bioavailability .
  • Aromatic Substitution : The nitro group in and introduces electron-withdrawing effects, reducing basicity and altering electronic properties compared to the electron-rich pyrrolidine-methyl group in the target compound.

Pharmacological and Physicochemical Properties

  • Solubility : The dioxalate salt confers higher water solubility than neutral analogs, critical for formulation. Neutral compounds like ’s amide may require lipid-based delivery systems .
  • Bioactivity : highlights antimicrobial activity in nitrophenyl-naphthalene derivatives, suggesting the target compound’s naphthalene core could share similar applications. However, the pyrrolidine moiety may enhance binding to aminergic receptors (e.g., serotonin or dopamine receptors) compared to nitro-substituted analogs .
  • Stability : The absence of hydrolytically sensitive groups (e.g., esters or imines) in the target compound implies greater stability than Schiff bases () or nitroarenes () .

Structural Characterization Techniques

  • X-ray Crystallography : demonstrates the use of SHELX programs (e.g., SHELXL, SHELXS) for small-molecule refinement, a method applicable to the target compound’s structural elucidation .
  • Mass Spectrometry : Techniques described in (LC-QTOF-MS) could characterize the dioxalate salt’s purity and fragmentation patterns .

Biological Activity

N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate, a compound with the CAS number 1177347-49-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a pyrrolidine moiety, which is crucial for its interaction with biological targets. The dioxalate component may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed based on current research:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions like cancer or metabolic disorders.
  • Protein Interaction : The compound may stabilize or disrupt protein-protein interactions, affecting cellular processes such as apoptosis and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description
AnticancerPotential to inhibit tumor growth and induce apoptosis in cancer cell lines .
NeuroprotectiveMay protect neuronal cells from oxidative stress .
AntimicrobialExhibits activity against certain bacterial strains .

Case Studies

  • Anticancer Activity :
    A study demonstrated that this compound significantly reduced the viability of non-small-cell lung carcinoma (NSCLC) cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Neuroprotection :
    In a model of neurodegeneration, the compound showed promise in reducing neuronal cell death induced by oxidative stress. This effect was attributed to the upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS) levels .
  • Antimicrobial Properties :
    Research indicated that the compound exhibited antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound analogs to enhance its biological efficacy. Structure-activity relationship (SAR) studies revealed that modifications on the pyrrolidine ring significantly influenced its biological properties. For instance, substituents at specific positions on the naphthalene ring improved receptor affinity and selectivity .

Q & A

Q. What are the established synthetic routes for N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed coupling reactions (e.g., aryl halide intermediates) or photostimulated intramolecular arylation. For example, photostimulated reactions of halogenated precursors (e.g., 2-iodobenzyl derivatives) under UV light yield cyclic products with high efficiency (98% yield in analogous systems) . Pd-catalyzed methods, while effective for polycyclic aromatic systems, may require optimization of ligands (e.g., phosphines) and bases to mitigate low yields (~21% in similar substrates) . Reductive amination or condensation reactions using stannous chloride or pyridine as catalysts are alternatives, but solvent selection (e.g., DMSO vs. water) critically affects reaction rates and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are essential for confirming proton environments and connectivity, particularly distinguishing pyrrolidine methylene protons (δ 2.4–3.0 ppm) and aromatic naphthalene signals (δ 7.2–8.9 ppm) .
  • FT-IR : Key stretches include C=N (1521 cm1^{-1}), aromatic C=C (1583 cm1^{-1}), and NH/OH (if protonated) .
  • X-ray Crystallography : Use programs like SHELXL for refinement, especially to resolve protonation states of the dioxalate counterion and validate hydrogen-bonding networks .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for dioxalate salts: use PPE (gloves, goggles), avoid inhalation, and store in anhydrous conditions to prevent hygroscopic degradation. Refer to safety codes (e.g., H200 for explosive hazard classification in analogous dioxalate salts) and ensure proper ventilation during synthesis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties or reaction mechanisms of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP accurately predicts thermochemical properties (e.g., ionization potentials, bond dissociation energies). For example, B3LYP achieves <2.4 kcal/mol deviation in atomization energies for similar aromatic amines . Apply DFT to model charge-transfer interactions between the naphthalene π-system and pyrrolidine lone pairs, or simulate reaction pathways (e.g., intramolecular cyclization barriers) .

Q. What strategies resolve contradictions between experimental crystallographic data and computational structural predictions?

  • Methodological Answer : Discrepancies often arise from protonation states or solvent effects. Cross-validate using:
  • SHELX refinement : Test multiple protonation models (e.g., mono- vs. di-protonated amine) against X-ray data .
  • Solvent-inclusive DFT : Optimize structures with explicit solvent molecules (e.g., water) to mimic crystallization conditions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., oxalate hydrogen bonds) to refine packing models .

Q. How does fluorescence spectroscopy apply to studying this compound’s interactions in biological or material systems?

  • Methodological Answer : Naphthylamine derivatives (e.g., Prodan analogs) exhibit solvatochromic shifts useful for probing microenvironment polarity. Use λex ~350 nm and monitor emission (λem 400–500 nm) to study binding with biomolecules or incorporation into supramolecular assemblies .

Q. What mechanistic insights guide the optimization of transition-metal-free synthetic routes?

  • Methodological Answer : Radical pathways (e.g., SRN1 mechanisms) or electron-transfer-mediated cyclization can replace metal catalysts. For example, photostimulated reactions avoid Pd waste but require precise control of light intensity and electron-donor additives (e.g., DMF) to suppress by-products .

Data Contradiction Analysis

  • Example : Conflicting yields in Pd-catalyzed vs. photochemical methods may stem from competing side reactions (e.g., proto-dehalogenation in metal-catalyzed routes) or incomplete excitation in photochemical setups. Use LC-MS to identify by-products and adjust reaction stoichiometry or light sources accordingly .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate
Reactant of Route 2
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N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.